4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde
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Overview
Description
“4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde” is a chemical compound . It is a member of pyrazoles and an organoiodine compound . It is a valuable intermediate for the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of “4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde” involves iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . It is also used in an indium-mediated synthesis of heterobiaryls .Molecular Structure Analysis
The molecular formula of “4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde” is C5H5IN2O . The InChI code is 1S/C5H5IN2O/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10) .Chemical Reactions Analysis
“4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde” undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Physical And Chemical Properties Analysis
The molecular weight of “4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde” is 251.03 g/mol . The topological polar surface area is 60.9 Ų . The compound has a rotatable bond count of 1 .Scientific Research Applications
Synthesis of Heterobiaryls
This compound is used in the indium-mediated synthesis of heterobiaryls, which are crucial in the development of pharmaceuticals and organic materials due to their diverse biological activities .
Iodination Reactions
It undergoes iodination to yield di-iodo and tri-iodo pyrazole derivatives, which are valuable intermediates in organic synthesis .
Antibacterial Properties
Pyrazole derivatives, including those synthesized from this compound, exhibit antibacterial properties, making them potential candidates for developing new antibiotics .
Anti-inflammatory Activity
These derivatives also show anti-inflammatory activity, which can be harnessed in creating anti-inflammatory drugs .
Anti-cancer Applications
Some pyrazole derivatives have been shown to induce apoptosis in cancer cells, suggesting their use in cancer therapy .
Analgesic Effects
The analgesic properties of pyrazole derivatives make them interesting for pain management research .
Anticonvulsant Activity
These compounds have been studied for their potential use in treating convulsive disorders .
Antioxidant Activity
Pyrazole derivatives exhibit antioxidant properties, which are important in combating oxidative stress-related diseases .
Mechanism of Action
Target of Action
It’s known that the pyrazole ring, a key feature of this compound, is a common moiety in many biologically active compounds .
Mode of Action
Biochemical Pathways
Pyrazole derivatives are known to be involved in a broad range of chemical and biological properties .
Pharmacokinetics
The compound is likely to have low water solubility due to its structure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde. For instance, it should be stored in a sealed container, away from fire sources and oxidizing agents . It may also be toxic to the aquatic environment and should be handled with care to avoid environmental pollution .
Safety and Hazards
properties
IUPAC Name |
4-iodo-1-methylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-8-2-4(6)5(3-9)7-8/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWBNGXXAAJVJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C=O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693381 |
Source
|
Record name | 4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1214997-78-0 |
Source
|
Record name | 4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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